molecular formula C16H20N2O3S B4589139 ethyl 4-methyl-2-{[2-(2-methylphenoxy)ethyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[2-(2-methylphenoxy)ethyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B4589139
M. Wt: 320.4 g/mol
InChI Key: ROWONMVUWUBHKB-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[2-(2-methylphenoxy)ethyl]amino}-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C16H20N2O3S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.11946368 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Study

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a related derivative of the thiazole group, has been synthesized using readily available materials and studied for its antimicrobial activities. The compounds were tested against various strains of bacteria and fungi, demonstrating significant applications in antimicrobial research (Desai, Bhatt, & Joshi, 2019).

Molluscicidal Properties

Research into thiazolo[5,4-d]pyrimidines, a class of compounds related to the chemical , has shown promising molluscicidal properties. These compounds are significant for controlling the intermediate host of schistosomiasis, which is crucial for managing this parasitic disease (El-Bayouki & Basyouni, 1988).

Synthetic Methodologies

The compound has been used as a precursor in various synthetic methodologies. For example, ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a similar compound, has been used to create analogs via Michael-like addition of secondary amines, demonstrating versatile applications in organic synthesis (Boy & Guernon, 2005).

Schiff Base Ligands and Antimicrobial Activity

The formation of Schiff base ligands from related thiazole derivatives and their antimicrobial activity represent another area of research application. These compounds were synthesized and tested for their effectiveness against various bacterial and fungal species, showing potential in the development of new antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Crystal Structure and Molecular Interaction

Studies have also focused on the crystal structure and molecular interactions of related compounds, such as ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate. These studies provide valuable insights into the molecular configurations and interactions essential for various chemical and pharmaceutical applications (Lynch & Mcclenaghan, 2004).

Corrosion Inhibition

Research has also explored the use of related compounds as corrosion inhibitors. For example, certain pyranopyrazole derivatives have been investigated for their properties in preventing corrosion on mild steel, an application critical in industrial processes (Dohare, Ansari, Quraishi, & Obot, 2017).

Properties

IUPAC Name

ethyl 4-methyl-2-[2-(2-methylphenoxy)ethylamino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-4-20-15(19)14-12(3)18-16(22-14)17-9-10-21-13-8-6-5-7-11(13)2/h5-8H,4,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWONMVUWUBHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NCCOC2=CC=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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